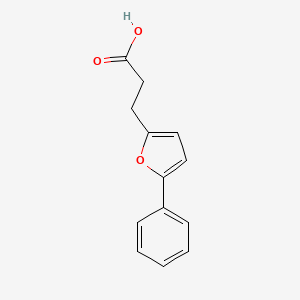

3-(5-Phenyl-2-furyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-phenylfuran-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBUDDSGMWGQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344026 | |

| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3465-61-0 | |

| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-phenylfuran-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-(5-Phenyl-2-furyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(5-Phenyl-2-furyl)propanoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also includes data for structurally related isomers and provides detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a signaling pathway for a closely related and biologically active furanpropanoic acid derivative is presented to offer context for potential biological activity.

Core Physicochemical Data

Quantitative experimental data for this compound (CAS 3465-61-0) is not extensively available in the public domain. The following table summarizes the available data for the target compound and provides comparative data for its structural isomer, 3-(5-Benzyl-2-furyl)propanoic acid, to offer a point of reference for researchers.

| Property | This compound | 3-(5-Benzyl-2-furyl)propanoic acid (Isomer) |

| CAS Number | 3465-61-0[1] | 54474-66-7[2] |

| Molecular Formula | C₁₃H₁₂O₃[1][3] | C₁₄H₁₄O₃[2] |

| Molecular Weight | 216.23 g/mol [3] | 230.26 g/mol [2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 374.7°C at 760 mmHg[2] |

| pKa | Data not available | Data not available |

| Aqueous Solubility | Data not available | Data not available |

| LogP (Octanol-Water) | Data not available | 2.88760[2] |

| Vapor Pressure | Data not available | 2.8E-06 mmHg at 25°C[2] |

| Density | Data not available | 1.177 g/cm³[2] |

| Flash Point | Data not available | 180.4°C[2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic acids.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[4]

Materials:

-

This compound, solid

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, crush a small amount of the solid into a fine powder using a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the powdered sample until a small amount of the solid enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.[5]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).

-

Repeat the measurement at least two more times with fresh samples and capillary tubes to ensure accuracy and reproducibility. The reported melting point should be the recorded range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol outlines the determination of the pKa of a weak organic acid by monitoring the pH change during titration with a strong base.[7][8]

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. A co-solvent like methanol or ethanol may be used if the compound has low aqueous solubility, but the pKa value will be for that specific solvent system.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7]

-

Place the beaker on a magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with a small amount of 0.1 M HCl.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point (where a sharp change in pH occurs) until the pH reaches a stable, high value (e.g., pH 11-12).

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the inflection point of the curve (the steepest part).

-

Perform at least three replicate titrations and report the average pKa value with the standard deviation.[7]

Determination of Aqueous Solubility

This protocol describes a method for determining the aqueous solubility of an organic compound.[9][10]

Materials:

-

This compound

-

Deionized water

-

Small test tubes or vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of solid this compound to a known volume of deionized water in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial and place it in a shaker or on a vortex mixer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of the chosen analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the compound at the specified temperature.

-

The solubility can also be qualitatively assessed by observing its dissolution in water and in aqueous solutions of different pH (e.g., 5% NaOH and 5% HCl) to understand its acidic nature.[9][11]

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not well-documented, extensive research is available for the structurally similar furan fatty acid metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) . CMPF is a uremic toxin that accumulates in chronic kidney disease and has been shown to induce β-cell dysfunction and insulin resistance.[12][13] It is known to impact hepatic lipid metabolism and mitochondrial function.[14] The following diagram illustrates the proposed signaling pathway of CMPF in hepatocytes.

Caption: Proposed signaling pathway of CMPF in hepatocytes.

This pathway illustrates that CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This inhibition leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation.[14] Additionally, CMPF induces the production of fibroblast growth factor 21 (FGF21) and downregulates the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[14] The net effect is a reduction in de novo lipogenesis and an increase in fatty acid breakdown, leading to decreased hepatic lipid accumulation and prevention of diet-induced insulin resistance.[14] Given the structural similarities, it is plausible that this compound could exhibit related biological activities, warranting further investigation.

References

- 1. This compound CAS#: 3465-61-0 [amp.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 3465-61-0 | 3-(5-Phenylfuran-2-yl)propanoic acid - Synblock [synblock.com]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. benchchem.com [benchchem.com]

- 13. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(5-Phenyl-2-furyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(5-phenyl-2-furyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. This document details two principal synthetic routes, offering step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.

Executive Summary

Two robust and well-documented pathways for the synthesis of this compound are presented.

-

Pathway 1: The Perkin Condensation Route. This classic approach involves the condensation of 5-phenyl-2-furaldehyde with acetic anhydride, followed by the selective reduction of the resulting α,β-unsaturated acrylic acid intermediate. This method is reliable and utilizes readily available starting materials.

-

Pathway 2: The Friedel-Crafts Acylation Route. This alternative strategy employs the Friedel-Crafts acylation of 2-phenylfuran with succinic anhydride to form a ketoacid intermediate, which is subsequently reduced to the desired propanoic acid. This pathway offers a different strategic approach to the target molecule.

This guide provides detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, along with tabulated quantitative data for yields and key analytical characterization.

Pathway 1: Perkin Condensation and Subsequent Reduction

This pathway is a two-step process beginning with the Perkin condensation of 5-phenyl-2-furaldehyde to yield 3-(5-phenyl-2-furyl)acrylic acid, which is then hydrogenated to the target saturated propanoic acid.

Figure 1: Synthesis of this compound via the Perkin Condensation pathway.

Step 1: Synthesis of 3-(5-Phenyl-2-furyl)acrylic acid via Perkin Condensation

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1] In this step, 5-phenyl-2-furaldehyde undergoes an aldol-type condensation with acetic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid, which acts as a catalyst.[2][3]

Experimental Protocol:

A mixture of 5-phenyl-2-furaldehyde (1 equivalent), freshly fused and finely powdered anhydrous sodium acetate (1.5 equivalents), and a slight excess of acetic anhydride (2.5 equivalents) is heated with stirring. While microwave-assisted protocols can significantly reduce reaction times[4], a conventional heating approach is also effective. The reaction mixture is typically heated to 140-150 °C for several hours.

Upon completion, the hot reaction mixture is poured into water and steam distilled to remove any unreacted aldehyde. The aqueous solution is then treated with a saturated solution of sodium carbonate to dissolve the acrylic acid as its sodium salt and filtered to remove resinous byproducts. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crude 3-(5-phenyl-2-furyl)acrylic acid, which is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, affords the purified product.

Step 2: Catalytic Hydrogenation of 3-(5-Phenyl-2-furyl)acrylic acid

The selective reduction of the carbon-carbon double bond of the acrylic acid intermediate is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

Experimental Protocol:

3-(5-Phenyl-2-furyl)acrylic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (typically 1-5 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed, as monitored by pressure drop or TLC analysis.

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 3-(5-Phenyl-2-furyl)acrylic acid | 5-Phenyl-2-furaldehyde | Acetic anhydride, Sodium acetate, 140-150 °C | 70-85 | 168-170 | ¹H NMR: Signals corresponding to vinylic protons and aromatic protons. IR (cm⁻¹): Carbonyl stretch (~1690), C=C stretch (~1620). |

| This compound | 3-(5-Phenyl-2-furyl)acrylic acid | H₂, 10% Pd/C, Ethanol, RT, 1-4 atm H₂ | >95 | 130-132 | ¹H NMR (CDCl₃, δ): 7.55 (d, 2H), 7.35 (t, 2H), 7.25 (m, 1H), 6.55 (d, 1H), 6.10 (d, 1H), 3.00 (t, 2H), 2.75 (t, 2H). ¹³C NMR (CDCl₃, δ): 178.5, 155.0, 152.5, 130.5, 128.8, 127.5, 123.5, 110.8, 106.5, 33.5, 24.5. MS (m/z): 216 [M]⁺. |

Table 1: Quantitative data for the Perkin Condensation pathway.

Pathway 2: Friedel-Crafts Acylation and Subsequent Reduction

This alternative route involves the initial formation of the carbon backbone through a Friedel-Crafts acylation, followed by the reduction of the resulting keto group.

Figure 2: Synthesis of this compound via the Friedel-Crafts Acylation pathway.

Step 1: Synthesis of 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-phenylfuran with succinic anhydride introduces the four-carbon chain required for the propanoic acid moiety.[5] A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze this electrophilic aromatic substitution.[6]

Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane, a solution of 2-phenylfuran (1 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent is added dropwise at a low temperature (0-5 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-oxo-4-(5-phenyl-2-furyl)butanoic acid can be purified by recrystallization.

Step 2: Reduction of 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid

The carbonyl group of the ketoacid intermediate is reduced to a methylene group using standard reduction methods such as the Clemmensen or Wolff-Kishner reduction.

Clemmensen Reduction Protocol:

The ketoacid (1 equivalent) is refluxed with amalgamated zinc (prepared by treating zinc dust with a solution of mercuric chloride) and concentrated hydrochloric acid.[7][8] The reaction is typically carried out in a water-immiscible solvent like toluene. After several hours of reflux, the mixture is cooled, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed, dried, and concentrated to give the desired propanoic acid.

Wolff-Kishner Reduction Protocol (Huang-Minlon Modification):

The ketoacid (1 equivalent), hydrazine hydrate (a significant excess), and potassium hydroxide pellets are heated in a high-boiling solvent like diethylene glycol.[7][9] The mixture is first heated to a temperature that allows for the formation of the hydrazone intermediate, with the removal of water. The temperature is then raised to around 190-200 °C to effect the decomposition of the hydrazone and the formation of the methylene group with the evolution of nitrogen gas.[10] After cooling, the reaction mixture is diluted with water, acidified, and the product is extracted with a suitable solvent.

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid | 2-Phenylfuran | Succinic anhydride, AlCl₃, Nitrobenzene, 0 °C to RT | 65-75 | 145-147 | ¹H NMR: Signals for aromatic protons, furan protons, and two methylene groups. IR (cm⁻¹): Two distinct carbonyl stretches for the ketone (~1670) and carboxylic acid (~1710). |

| This compound | 4-Oxo-4-(5-phenyl-2-furyl)butanoic acid | a) Zn(Hg), conc. HCl, Toluene, reflux (Clemmensen) b) N₂H₄·H₂O, KOH, Diethylene glycol, 190-200 °C (Wolff-Kishner) | a) 60-70 b) 75-85 | 130-132 | Consistent with the data provided in Table 1. |

Table 2: Quantitative data for the Friedel-Crafts Acylation pathway.

Conclusion

Both the Perkin condensation and Friedel-Crafts acylation pathways provide viable and effective methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. The Perkin condensation route is a more linear synthesis, while the Friedel-Crafts approach offers a convergent strategy. The detailed protocols and compiled data in this guide are intended to provide researchers with the necessary information to successfully synthesize this valuable compound for further investigation in drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

Spectral Data Analysis of 3-(5-Phenyl-2-furyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted and expected spectral data for 3-(5-Phenyl-2-furyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile of the compound. This document is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel organic compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar compounds, including 3-phenylpropanoic acid and various 5-phenyl-2-substituted furan derivatives. These predictions are grounded in established principles of spectroscopic interpretation and provide a reliable framework for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.6 - 7.7 | Doublet | 2H | Phenyl H (ortho) |

| ~7.3 - 7.4 | Triplet | 2H | Phenyl H (meta) |

| ~7.2 - 7.3 | Triplet | 1H | Phenyl H (para) |

| ~6.6 - 6.7 | Doublet | 1H | Furan H (C5-H) |

| ~6.1 - 6.2 | Doublet | 1H | Furan H (C4-H) |

| ~3.0 - 3.1 | Triplet | 2H | -CH₂-COOH |

| ~2.7 - 2.8 | Triplet | 2H | Furan-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~175 - 178 | -COOH |

| ~155 - 158 | Furan C2 |

| ~152 - 155 | Furan C5 |

| ~130 - 132 | Phenyl C (ipso) |

| ~128 - 130 | Phenyl C (meta) |

| ~127 - 129 | Phenyl C (para) |

| ~123 - 125 | Phenyl C (ortho) |

| ~110 - 112 | Furan C4 |

| ~106 - 108 | Furan C3 |

| ~33 - 35 | -CH₂-COOH |

| ~24 - 26 | Furan-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (Aromatic and Furan) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1590, 1490, 1450 | Medium-Strong | C=C stretch (Aromatic and Furan rings) |

| ~1020 | Medium | C-O-C stretch (Furan ring) |

| ~760, 690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 230 | [M]⁺ (Molecular Ion) |

| 185 | [M - COOH]⁺ |

| 157 | [M - CH₂CH₂COOH]⁺ |

| 129 | [Phenylfuran]⁺ |

| 102 | [C₆H₅-C≡CH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

Employ a sufficient number of scans for adequate signal-to-noise, which is typically much higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Grind 1-2 mg of the solid sample with approximately 100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample pellet or the ATR with the sample in the beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : Ensure the sample is pure and dry. Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Instrumentation : Utilize a mass spectrometer equipped with an electron ionization source.

-

Data Acquisition :

-

Volatilize the sample in the ion source through heating.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

-

Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

-

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: A logical workflow for the structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Logical relationships between spectroscopic data and structural information.

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

CAS Number: 3919-74-2

Abstract: This technical guide provides a comprehensive overview of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a key chemical intermediate and a significant process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] This document details the compound's chemical and physical properties, structure, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in the fields of drug development, quality control, and medicinal chemistry.

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, also known as Flucloxacillin Impurity D, is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry.[2] Its primary relevance stems from its role as a process-related impurity and potential degradation product of flucloxacillin, a beta-lactam antibiotic.[1] As such, the synthesis, characterization, and quantification of this compound are critical for ensuring the quality, safety, and efficacy of flucloxacillin-based pharmaceutical products.

Note on CAS Number: Initial searches may associate the CAS number 3465-61-0 with this compound name. However, the correct and widely recognized CAS number for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2 .[1] This guide will exclusively refer to the properties and data associated with CAS number 3919-74-2.

Chemical Structure and Properties

The molecular structure of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid consists of a central isoxazole ring substituted with a methyl group, a carboxylic acid group, and a 2-chloro-6-fluorophenyl group. The presence of the halogenated phenyl ring and the carboxylic acid moiety are key determinants of its chemical reactivity and physical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇ClFNO₃ | [3] |

| Molecular Weight | 255.63 g/mol | [3] |

| Appearance | White to cream or pale brown powder | [4] |

| Melting Point | 48-52 °C | [5] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [6] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [3] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [4] |

| Purity (typical) | >98% | [4] |

Synthesis and Reactivity

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the synthesis of flucloxacillin or as a degradation product.[4] It can also be synthesized independently for use as a reference standard in analytical methods.

General Synthesis Approach

A common synthetic route starts from 2-chloro-6-fluorobenzaldehyde and proceeds through a multi-step process involving oximation, chlorination, cyclization, and hydrolysis.[1][6]

A logical workflow for the synthesis is depicted below:

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Objective: To prepare 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid.[2]

Materials:

-

3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol)[2]

-

Bis(trichloromethyl) carbonate (9.80g, 33mmol)[2]

-

Tetramethylurea (catalyst, 0.232g, 2mmol)[2]

-

Toluene[2]

Procedure:

-

Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene to a reaction vessel.[2]

-

Stir the mixture evenly at room temperature.[2]

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes. During the addition, ensure a hydrogen chloride absorption system is in place.[2]

-

Increase the temperature to 110°C and reflux for 2 hours.[2]

-

After the reaction is complete, recover the toluene by vacuum distillation.[2]

-

Collect the fraction at 168-170°C under 0.667KPa.[2]

-

The product is solidified by freezing.[2]

Expected Yield: 95.7% (26.22g)[2]

Biological Context and Applications

Role as a Pharmaceutical Impurity

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[4] Regulatory bodies require the monitoring and control of such impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy.

Biological Activity of Isoxazole Derivatives

The isoxazole ring is a common moiety in a variety of biologically active compounds.[4] Derivatives of isoxazole have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4] The specific biological activity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not well-documented, but its presence in an antibiotic formulation necessitates a thorough toxicological evaluation.[4]

Mechanism of Action of the Parent Drug: Flucloxacillin

To understand the biological context, it is useful to consider the mechanism of action of the parent drug, flucloxacillin. Like other beta-lactam antibiotics, flucloxacillin inhibits the synthesis of the bacterial cell wall.[4][7] It specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] This prevents the cross-linking of peptidoglycan chains, which are essential for the integrity of the cell wall.[7] The weakened cell wall leads to cell lysis and bacterial death.[7]

Analytical Methodologies

The quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Experimental Protocol: Analysis by Reverse-Phase HPLC

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[4]

Materials and Instrumentation:

-

HPLC system with a UV detector[4]

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[4]

-

Acetonitrile (HPLC grade)[4]

-

Water (HPLC grade)[4]

-

Formic acid (or other suitable buffer)[4]

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid[4]

-

Flucloxacillin sample[4]

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.[4]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.[4]

-

Sample Solution Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 - 1.5 mL/min

-

Detection wavelength: Typically around 225 nm[8]

-

Column temperature: Ambient or controlled (e.g., 30 °C)

-

Injection volume: Typically 10 - 20 µL

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.[4]

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.[4]

Conclusion

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant importance in the pharmaceutical industry, primarily due to its status as a process-related impurity in the antibiotic flucloxacillin. A thorough understanding of its chemical properties, synthesis, and analytical detection methods is essential for the quality control and assurance of this widely used medication. This technical guide has provided a consolidated resource of this information to aid researchers and professionals in drug development and related fields.

References

- 1. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]

- 2. Page loading... [guidechem.com]

- 3. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

Biological Screening of Novel Phenyl Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to the discovery of numerous furan-containing compounds with a wide spectrum of biological activities.[1] When substituted with a phenyl group, these derivatives often exhibit enhanced potency and modulated pharmacokinetic profiles, making them attractive candidates for drug discovery programs.[2] This technical guide provides a comprehensive overview of the biological screening of novel phenyl furan derivatives, detailing experimental protocols for key assays, presenting quantitative data for comparative analysis, and visualizing relevant biological pathways.

Synthesis of Phenyl Furan Derivatives

The synthesis of phenyl furan derivatives can be achieved through several established methodologies. The choice of a specific synthetic route often depends on the desired substitution pattern on both the furan and phenyl rings. Two common approaches are the Paal-Knorr synthesis for 3-phenylfurans and cross-coupling reactions for 2-phenylfurans.

General Protocol for Paal-Knorr Synthesis of 3-Phenylfurans

The Paal-Knorr synthesis is a classic method for constructing the furan ring from a 1,4-dicarbonyl compound.[3]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1-phenyl-1,4-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as toluene or acetic acid.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

General Protocol for Synthesis of 2-Phenylfurans via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds, including the attachment of a phenyl group to a furan ring.[5]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of furan (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.5 equivalents) and stir for 3 hours.

-

Transmetalation: Add a solution of zinc chloride (1.5 equivalents) in THF and stir for 1 hour at room temperature.

-

Coupling Reaction: In a separate flask, add bromobenzene (1.0 equivalent) to a solution of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (catalytic amount), in THF.

-

Addition and Heating: Transfer the furyl zinc solution to the bromobenzene mixture via cannula and heat the reaction at 50 °C for 24 hours.

-

Work-up: Cool the reaction and quench with 10% aqueous HCl. Extract the aqueous layer with ether.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, filter, and concentrate. The final product can be purified by distillation.[6]

Biological Screening Protocols

A comprehensive biological screening cascade is essential to elucidate the therapeutic potential of novel phenyl furan derivatives. This typically involves a panel of in vitro assays to assess their antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.

Antimicrobial Activity: Disc Diffusion Assay

The disc diffusion method is a widely used qualitative screening technique to evaluate the antimicrobial potential of compounds.[7]

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disc Application: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[9]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenyl furan derivatives in the culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[3]

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare various concentrations of the phenyl furan derivatives in methanol.

-

Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[11]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various phenyl furan derivatives from the scientific literature.

Table 1: Anticancer Activity of Phenyl Furan Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 | 4.06 | [12] |

| Compound 7 | MCF-7 | 2.96 | [12] |

| Furan derivative 1 | HeLa | >100 | [13] |

| Furan derivative 8c | HeLa | 25.3 | [13] |

| Furan derivative 9c | HeLa | 15.8 | [13] |

| Furan derivative 1 | HepG2 | >100 | [13] |

| Furan derivative 8c | HepG2 | 35.6 | [13] |

| Furan derivative 9c | HepG2 | 42.1 | [13] |

Table 2: Antimicrobial Activity of Phenyl Furan Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| Benzofuran derivative 7d | S. aureus | - (Most active derivative) | [8] |

| Chalcone derivative 2c | S. aureus | - (Strong activity) | [9] |

| Chalcone derivative 3d | S. epidermidis | - (Most active) | [9] |

| Chalcone derivative 3d | E. coli | - (Most active) | [9] |

| Chalcone derivative 3d | K. pneumoniae | - (Most active) | [9] |

| Chalcone derivative 3d | C. albicans | - (Most active) | [9] |

Table 3: Antioxidant and Anti-inflammatory Activity of Furan Derivatives

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Furan hybrid H1 | DPPH | >100 | [14] |

| Furan hybrid H2 | DPPH | 85.33 | [14] |

| Furan hybrid H3 | DPPH | 77.75 | [14] |

| Furan hybrid H4 | DPPH | 71.72 | [14] |

| Furan hybrid H2 | Anti-tryptic activity | 60.1 | [14] |

| Furan hybrid H4 | Anti-tryptic activity | 62.23 | [14] |

| Ailanthoidol | Nitric oxide production | - (Inhibition at 10 µM) | [2] |

Visualization of Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological signaling pathways can aid in understanding the complex processes involved in the screening and mechanism of action of phenyl furan derivatives.

Experimental Workflows

Signaling Pathways

Phenyl furan derivatives have been reported to modulate key signaling pathways involved in inflammation and cellular proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.[2]

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[15] Certain phenyl furan derivatives may exert their anti-inflammatory and anticancer effects by inhibiting key components of this pathway.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[16] Furan derivatives have been identified as potential ligands for PPARs.

Conclusion

Phenyl furan derivatives represent a promising class of compounds with diverse biological activities. The standardized screening protocols and compiled quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery. The visualization of experimental workflows and signaling pathways provides a clear framework for understanding the process of identifying and characterizing novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DPPH Radical Scavenging Assay [mdpi.com]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Initial Bioactivity Assessment of 3-(5-Phenyl-2-furyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive initial bioactivity assessment of the novel compound, 3-(5-Phenyl-2-furyl)propanoic acid. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally analogous compounds to forecast its potential pharmacological profile. Based on the well-established activities of arylpropanoic acids, furan-containing molecules, and other related structures, this compound is predicted to exhibit significant anti-inflammatory, analgesic, and antimicrobial properties. This guide outlines potential experimental workflows for confirming these activities, details relevant in vitro and in vivo protocols, and presents quantitative data from analogous compounds to serve as a benchmark for future studies. Furthermore, a hypothetical signaling pathway is proposed to elucidate its potential mechanism of action.

Introduction

Arylpropanoic acid derivatives are a cornerstone of modern pharmacotherapy, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The core structure, a propanoic acid moiety attached to an aromatic ring, is a well-established pharmacophore for a range of biological activities. The incorporation of a furan ring, as in this compound, introduces a heterocyclic element known to modulate the pharmacological and pharmacokinetic properties of molecules, often enhancing their therapeutic potential. This guide explores the probable bioactivities of this novel compound by drawing parallels with structurally similar molecules reported in the scientific literature.

Predicted Bioactivities and Rationale

Based on a thorough review of related chemical entities, this compound is hypothesized to possess the following primary bioactivities:

-

Anti-inflammatory Activity: The arylpropanoic acid scaffold is strongly associated with anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

-

Analgesic Activity: Consequent to its anti-inflammatory properties, the compound is expected to exhibit analgesic effects by reducing prostaglandin synthesis, which sensitizes nociceptors.[3][4]

-

Antimicrobial Activity: Furan derivatives have demonstrated a range of antimicrobial activities.[5] The combination of the furan and phenylpropanoic acid moieties may result in a compound with activity against various bacterial and fungal strains.

Quantitative Data from Structurally Analogous Compounds

To provide a quantitative basis for the predicted bioactivities, the following tables summarize key data from studies on structurally related compounds.

Table 1: Anti-inflammatory and Analgesic Activity of Phenylpropanoic Acid Analogs

| Compound | Assay | Dose | Effect | Reference |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing (mice) | 150 mg/kg (oral) | 31.0% inhibition | [3] |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing (mice) | 300 mg/kg (oral) | 49.5% inhibition | [3] |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Carrageenan-induced inflammation (rat) | 75 mg/kg (oral) | 43.3% reduction (at 3h) | [3] |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Carrageenan-induced inflammation (rat) | 150 mg/kg (oral) | 42.2% reduction (at 3h) | [3] |

| d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid | Carrageenan-induced paw edema (rat) | - | 2x more potent than indomethacin | [4] |

Table 2: Urease Inhibitory Activity of Furan Chalcone Analogs

| Compound | Assay | IC50 (µM) | Reference |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease Inhibition | 16.13 ± 2.45 | [6] |

| 1-phenyl- 3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one | Urease Inhibition | 18.75 ± 0.85 | [6] |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl) -2-furyl]-2- propen-1-one | Urease Inhibition | 21.05 ± 3.2 | [6] |

| Thiourea (Reference) | Urease Inhibition | 21.25 ± 0.15 | [6] |

Table 3: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

| Compound Class | Organism | Concentration | Effect | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | Good antimicrobial activity | [5] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 µg/mL | Suppression | [5] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 64 µg/mL | Suppression | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the predicted bioactivities of this compound.

In Vivo Anti-inflammatory and Analgesic Assays

4.1.1 Acetic Acid-Induced Writhing Test (for Analgesic Activity)

-

Objective: To evaluate the peripheral analgesic effect of the test compound.

-

Animal Model: Adult albino mice (25-35 g) of either sex.

-

Procedure:

-

Divide animals into control and test groups (n=6-10 per group).

-

Administer the test compound (e.g., 50, 100, 200 mg/kg) or vehicle (control) orally by gavage. A positive control group receiving a known analgesic (e.g., indomethacin) should be included.

-

After a set pre-treatment time (e.g., 30-60 minutes), administer an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

-

Calculate the percentage inhibition of writhing for each test group compared to the control group.

-

4.1.2 Carrageenan-Induced Paw Edema Test (for Anti-inflammatory Activity)

-

Objective: To assess the acute anti-inflammatory activity of the test compound.

-

Animal Model: Adult Wistar rats (150-200 g) of either sex.

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound (e.g., 25, 50, 100 mg/kg) or vehicle (control) orally. Include a positive control group (e.g., diclofenac sodium).

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each test group at each time point relative to the control group.

-

In Vitro Antimicrobial Assay

4.2.1 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Visualizations: Workflows and Signaling Pathways

Proposed Experimental Workflow for Bioactivity Screening

Caption: A proposed workflow for the initial bioactivity screening of the target compound.

Hypothetical Signaling Pathway: COX Inhibition

Caption: Hypothetical mechanism of action via inhibition of COX enzymes.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive agent, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial applications. The data from analogous compounds provide a solid foundation and rationale for initiating a formal investigation into its pharmacological profile.

Future research should focus on the synthesis of this compound followed by the systematic execution of the experimental protocols outlined in this guide. Initial in vitro screening for COX-1/COX-2 inhibition and broad-spectrum antimicrobial activity will be crucial first steps. Positive in vitro results should be followed by the described in vivo models to confirm efficacy and establish a preliminary safety profile. Subsequent lead optimization studies could then be undertaken to enhance potency and selectivity, and to improve pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic candidate.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Exploring the mechanism of action of furan-containing compounds

An In-Depth Technical Guide to the Mechanism of Action of Furan-Containing Compounds

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of the mechanisms of action for several key furan-containing compounds. It includes summaries of quantitative data, detailed experimental protocols for cited experiments, and visualizations of signaling pathways and mechanisms to facilitate a deeper understanding of their therapeutic and biological effects.

Ranolazine is an anti-anginal medication that exerts its primary therapeutic effect by selectively inhibiting the late component of the inward sodium current (late INa) in cardiac myocytes.[1][2] Under pathological conditions like myocardial ischemia, the late INa is enhanced, leading to an overload of intracellular sodium.[3] This sodium overload causes the Na+/Ca2+ exchanger to operate in reverse mode, increasing intracellular calcium concentrations.[2] The resulting calcium overload is detrimental, leading to increased diastolic tension, mechanical dysfunction, and arrhythmias.[2] Ranolazine's inhibition of the late INa mitigates this sodium and subsequent calcium overload, thereby improving diastolic function without significantly affecting systolic function, as it has a much lower potency for the peak INa.[2][4]

Mechanism of Action: Myocyte Ion Homeostasis

Caption: Ranolazine's inhibition of the late INa prevents downstream ion imbalance.

Quantitative Data: Ranolazine Potency

| Target | Species/System | Condition | IC50 (µM) | Reference |

| Late INa | Canine Ventricular Myocytes | - | 5.9 - 6.5 | [1][2] |

| Late INa (R1623Q mutant) | HEK293 Cells | 0.1 Hz stimulation | 7.5 | [1][5] |

| Late INa (R1623Q mutant) | HEK293 Cells | 5 Hz stimulation | 1.9 | [1][5] |

| Peak INa | Canine Ventricular Myocytes | - | 294 | [1][3] |

| Peak INa (WT) | HEK293 Cells | 0.1 Hz stimulation | 430 | [1][5] |

| Peak INa (WT) | HEK293 Cells | 5 Hz stimulation | 150 - 154 | [1][5] |

| Peak INa (rNaV1.5c) | HEK293 Cells | 0.2 Hz stimulation | 110 | [4] |

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Late INa

This protocol is adapted from methodologies used to study ranolazine's effect on voltage-gated sodium channels expressed in HEK293 cells.[1][6][7]

-

Cell Preparation: Culture HEK293 cells stably or transiently expressing the human cardiac sodium channel (NaV1.5) on glass coverslips. Use cells 24-48 hours after transfection.

-

Electrophysiological Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Superfuse the cells with extracellular solution.

-

Use a patch-clamp amplifier and data acquisition system (e.g., Axon 200A amplifier, Digidata 1322A).[8]

-

Fabricate patch pipettes from borosilicate glass with a resistance of 1-1.5 MΩ when filled with intracellular solution.[6]

-

-

Solutions:

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a single, isolated cell.

-

Hold the cell membrane at a potential of -120 mV.[7]

-

To measure the late INa, apply a depolarizing voltage pulse to -20 mV for a duration of 200-500 ms.[7]

-

The late INa is measured as the mean sustained current during a defined time window towards the end of the depolarizing pulse (e.g., between 150 ms and 200 ms).

-

-

Drug Application:

-

Obtain a stable baseline recording of the late INa.

-

Perfuse the recording chamber with the extracellular solution containing known concentrations of ranolazine. Allow 2-3 minutes for the drug effect to reach a steady state.[9]

-

Apply the voltage protocol and record the inhibited current. Repeat for a range of concentrations to establish a dose-response relationship.

-

-

Data Analysis:

-

Measure the amplitude of the late INa before and after drug application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.[7]

-

Nitrofurantoin: A Multi-Mechanism Antibacterial Agent

Nitrofurantoin is an antibiotic primarily used for treating uncomplicated urinary tract infections.[10] Its efficacy stems from a complex mechanism of action that involves multiple targets within the bacterial cell, a characteristic that likely contributes to the low rate of acquired resistance.[11] Nitrofurantoin is a prodrug that is activated within bacteria by flavoproteins (nitroreductases), which reduce its nitro group to generate highly reactive electrophilic intermediates.[12][13] These intermediates are responsible for the drug's bactericidal effects through several mechanisms:

-

DNA Damage: The reactive intermediates cause damage to bacterial DNA, including the formation of inter-strand cross-links, which inhibits DNA replication and induces the SOS DNA repair pathway.[11][14]

-

Ribosomal Inhibition: The intermediates attack bacterial ribosomal proteins, leading to the inhibition of protein synthesis.[10][13]

-

Metabolic Disruption: The drug also interferes with other essential cellular processes, including cell wall synthesis and enzymes of the citric acid cycle.[11][12]

Mechanism of Action: Nitrofurantoin Activation and Effects

Caption: Nitrofurantoin requires bacterial activation to exert its multi-target effects.

Quantitative Data: Nitrofurantoin Activity

| Parameter | Organism | Value | Reference |

| D37 Survival Dose | Vibrio cholerae | 5.5 µg/ml x hr | [14] |

| D10 Survival Dose | Vibrio cholerae | 18.0 µg/ml x hr | [14] |

Experimental Protocol: Nitroreductase Activity Assay

This protocol measures the reduction of nitrofurantoin by bacterial cultures, which is the first step in its mechanism of action. The reduction can be monitored spectrophotometrically.[12]

-

Culture Preparation: Grow an overnight culture of the bacterial strain of interest (e.g., E. coli) in a suitable medium (e.g., MOPS minimal medium with glucose).

-

Assay Setup:

-

In a 96-well plate or cuvettes, add a standardized suspension of the bacterial culture.

-

Initiate the reaction by adding nitrofurantoin to a final concentration (e.g., 64 µg/ml).

-

-

Measurement:

-

Immediately take a sample (t=0), centrifuge to pellet the cells, and filter the supernatant.

-

Measure the absorbance of the supernatant at 375 nm using a spectrophotometer or plate reader. The absorbance at this wavelength decreases as the nitro group is reduced.[12]

-

Incubate the culture at 37°C. Take subsequent samples at various time points (e.g., 1, 3, 5, 7 hours) and repeat the absorbance measurement.

-

-

Data Analysis:

-

Plot the absorbance at 375 nm against time.

-

The rate of decrease in absorbance is proportional to the nitroreductase activity of the bacterial culture. This can be used to compare the activity between different strains (e.g., wild-type vs. nitroreductase-deficient mutants).

-

Bergapten: A Furanocoumarin with Anticancer Activity

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in plants like bergamot citrus. It exhibits significant anticancer properties independent of UV activation.[15] Its mechanism involves the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.[16] A key molecular target of bergapten is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth and is often hyperactivated in cancer.[17][18] Bergapten treatment has been shown to decrease the phosphorylation of Akt, thereby inhibiting the pathway and promoting apoptosis.[16][17] This is associated with changes in the expression of apoptosis-related proteins, such as an increased Bax/Bcl-2 ratio.[16][17]

Mechanism of Action: PI3K/Akt Signaling Pathway

Caption: Bergapten inhibits the PI3K/Akt pathway, leading to reduced survival and apoptosis.

Quantitative Data: Bergapten Antiproliferative Activity

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 96 h | 40.05 | [15] |

| HOS | Osteosarcoma | 96 h | 257.5 | [15] |

| HT-29 | Colon Cancer | 96 h | 332.4 | [15] |

| SW680 | Colon Cancer | 96 h | 354.5 | [15] |

| MK-1 | Gastric Cancer | - | 193.0 | [15] |

| HeLa | Cervical Cancer | - | 43.5 | [15] |

| MCF-7 | Breast Cancer | - | < 25 | [15] |

| SKBR-3 | Breast Cancer | - | < 25 | [15] |

| BCPAP | Papillary Thyroid Cancer | - | ~10-15 | [16] |

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol is a standard method to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt.[19][20]

-

Cell Culture and Treatment:

-

Protein Extraction (Lysis):

-

After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[19]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a primary antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

-

Ascofuranone: An Inhibitor of Trypanosome Alternative Oxidase

Ascofuranone is an antibiotic produced by fungi that shows potent and specific activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).[21] Its primary mechanism of action is the inhibition of the trypanosome alternative oxidase (TAO).[22] TAO is a terminal oxidase in the parasite's mitochondrial respiratory chain that is absent in mammals, making it an excellent drug target.[23][24] TAO allows the parasite's bloodstream form to reoxidize NADH produced during glycolysis.[24] Ascofuranone acts as a potent, noncompetitive inhibitor of TAO's ubiquinol oxidase activity, effectively shutting down the parasite's energy metabolism and leading to its death.[22]

Mechanism of Action: Inhibition of the Trypanosome Respiratory Chain

Caption: Ascofuranone blocks the respiratory chain of T. brucei by inhibiting TAO.

Quantitative Data: Ascofuranone Inhibitory Potency

| Parameter | Target | Value | Reference |

| Ki | Ubiquinol Oxidase Activity | 2.38 nM | [22] |

| IC50 | Recombinant TAO (rTAO) | 0.13 nM - 2.0 nM | [22][25][26] |

| IC50 | T. brucei growth in vitro | Potent | [22] |

| EC50 | T. b. brucei | 3.1 nM | [25] |

| EC50 | T. evansi | 1.2 nM | [25] |

Experimental Protocol: TAO Inhibition Assay (Ubiquinol Oxidase Activity)

This protocol is used to measure the ability of a compound to inhibit the enzymatic activity of recombinant TAO (rTAO).[22][23]

-

Enzyme and Reagent Preparation:

-

Express and purify recombinant TAO (lacking the mitochondrial targeting signal) from an E. coli expression system.[22]

-

Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.3) containing 0.05% (w/v) octaethylene glycol monododecyl ether.[23]

-

Prepare a stock solution of the substrate, ubiquinol-1, in ethanol.

-

-

Assay Procedure:

-

Perform the assay in a 1 cm quartz cuvette suitable for a UV-vis spectrophotometer.

-

Add the reaction buffer to the cuvette and pre-incubate 250 ng of rTAO for 2 minutes at 25°C.

-

For inhibition studies, add varying concentrations of ascofuranone (or other test inhibitors) to the cuvette and pre-incubate with the enzyme for an additional 2 minutes.

-

-

Kinetic Measurement:

-

Initiate the enzymatic reaction by adding ubiquinol-1 to a final concentration of 150 µM.

-

Immediately monitor the oxidation of ubiquinol-1 by measuring the decrease in absorbance at 278 nm for 2 minutes. The molar extinction coefficient for ubiquinol-1 at this wavelength is 15,000 M-1cm-1.[23]

-

-

Data Analysis:

-

Calculate the initial rate of reaction (rate of ubiquinol-1 oxidation) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (ubiquinol-1) and the inhibitor, and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[22]

-

References

- 1. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]